
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,6-diethylphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1,3-benzodioxol-5-ylmethyl)-N'-(2,6-diethylphenyl)thiourea, also known as BDMT, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in terms of its mechanism of action, biochemical and physiological effects, and future directions for research.
Scientific Research Applications
Synthesis and Structural Characterization
Thiourea derivatives have been synthesized and characterized to understand their structural and conformational properties. For instance, the synthesis of thiourea derivatives through specific reactions highlights the versatility of these compounds in creating a range of molecules with potential biological activities. Studies have employed various spectroscopic techniques such as vibrational spectroscopy, NMR, and XRD analysis to elucidate the geometrical parameters and conformational features of these compounds, revealing their potential for further applications in medicinal chemistry and materials science (Lestard et al., 2015), (Abosadiya et al., 2019).
Anticancer Activity
Several studies have reported the anticancer activity of thiourea derivatives. These compounds have been tested against various cancer cell lines, showing significant antitumor activity. The mechanisms of action often involve inhibition of specific cellular processes, indicating the potential of thiourea derivatives as anticancer agents. For example, new thiourea derivatives incorporating benzo[d][1,3]dioxol-5-yl moieties have demonstrated potent antitumor activities, with some compounds outperforming standard drugs in cytotoxicity assays (Al-Harbi et al., 2019).
Antioxidant and Antidiabetic Potentials
Thiourea derivatives have also been evaluated for their antioxidant and antidiabetic potentials. Studies have shown that certain thiourea compounds can exhibit significant glucose-6-phosphatase inhibitory activity, indicating their potential in managing diabetes. Additionally, these compounds have been tested for their antioxidant properties, suggesting their utility in combating oxidative stress-related diseases (Naz et al., 2020).
Antimicrobial Activity
The synthesis and characterization of thiourea derivatives and their complexes with metals such as Ni(II), Co(III), and Pt(II) have revealed their potential antimicrobial activities. These compounds and their metal complexes have been tested against fungi and yeast, showing promising results in inhibiting the growth of these microorganisms (del Campo et al., 2004).
Molecular Docking Studies
Molecular docking studies have been conducted to understand the interaction of thiourea derivatives with biological targets. These studies provide insights into the potential therapeutic applications of thiourea compounds by elucidating their binding mechanisms and affinities towards specific proteins or enzymes, thus guiding the design of more effective drugs (Hussain et al., 2020).
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2,6-diethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2S/c1-3-14-6-5-7-15(4-2)18(14)21-19(24)20-11-13-8-9-16-17(10-13)23-12-22-16/h5-10H,3-4,11-12H2,1-2H3,(H2,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYPAMCBPAMNVCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=S)NCC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(imidazo[1,2-a]pyridin-6-ylcarbonyl)-2-methyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B5523388.png)
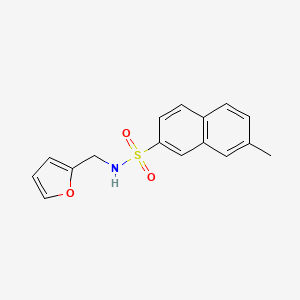
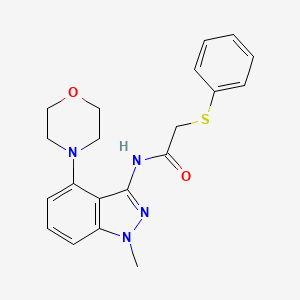
![N-[4-(acetylamino)phenyl]-2-(mesityloxy)acetamide](/img/structure/B5523419.png)
![ethyl 2-[(2,2-dimethylpropanoyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5523425.png)
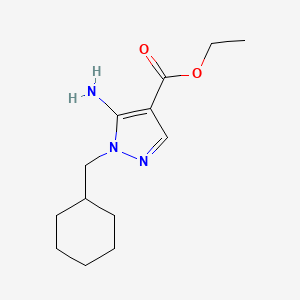
![N-(2-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B5523437.png)
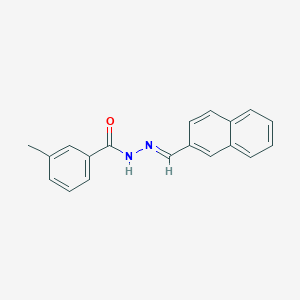
![N-(2-phenylethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5523479.png)
![N'~1~,N'~4~-bis[4-(dimethylamino)benzylidene]terephthalohydrazide](/img/structure/B5523485.png)
![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5523489.png)
![3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5523491.png)
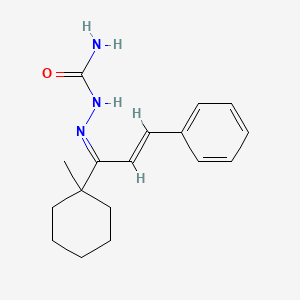
![1-(3-{[2-(2-furyl)-1-pyrrolidinyl]carbonyl}phenyl)-1H-pyrazole](/img/structure/B5523495.png)
